Scutellarin

ischemic stroke myocardial infarction neuroprotection

Pure scutellarin—not crude breviscapine—delivers reproducible, dose-dependent cerebral infarct reduction (44.0% residual volume at 5 mg/kg) and significant MI reduction, while the crude extract lacks dose-dependency. Its established poor oral bioavailability (0.4% in beagle dogs) and aqueous solubility (0.16 mg/mL) make it the gold-standard reference compound for prodrug and formulation R&D. Negligible CYP450 inhibition (IC50 >100 μM for 1A2, 2C8, 2C9, 2D6, 3A4) minimizes drug-interaction artifacts in polypharmacy studies. Documented BBB penetration baseline (13.5% in vitro) enables rigorous benchmarking of novel CNS delivery technologies. For reproducible, mechanism-specific preclinical ischemia research, select pure scutellarin.

Molecular Formula C21H18O12
Molecular Weight 462.4 g/mol
CAS No. 116122-36-2
Cat. No. B1142295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScutellarin
CAS116122-36-2
Molecular FormulaC21H18O12
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O
InChIInChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1
InChIKeyDJSISFGPUUYILV-ZFORQUDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scutellarin for Research Procurement: Compound Class and Physicochemical Profile


Scutellarin (CAS 116122-36-2), also known as scutellarein-7-O-glucuronide, is a flavone glycoside and the primary bioactive constituent of breviscapine, an extract from Erigeron breviscapus [1]. Scutellarin and its analogs share a common flavonoid skeleton [2]. The compound exhibits poor aqueous solubility (0.16 mg/mL) and extremely low oral absolute bioavailability, measured at approximately 0.4% in beagle dogs [3]. These physicochemical limitations have driven extensive formulation and prodrug development efforts to enable practical therapeutic applications.

Why Scutellarin Cannot Be Replaced by Baicalin, Scutellarein, or Breviscapine Without Functional Consequence


Although scutellarin, baicalin, and scutellarein share flavonoid core structures, their glucuronidation state, metabolic interconversion, and in vivo stability diverge significantly [1]. Scutellarin undergoes β-glucuronidase-mediated hydrolysis to scutellarein in the intestine, while scutellarein is rapidly reconjugated to scutellarin via UDP-glucuronosyltransferase in enterocytes and liver [2]. This bidirectional metabolic cycling creates distinct pharmacokinetic profiles that cannot be replicated by substituting the aglycone or an alternative glycoside. Furthermore, direct head-to-head studies demonstrate that pure scutellarin provides superior cardioprotection and cerebroprotection compared to breviscapine, the crude extract mixture containing scutellarin alongside multiple other flavonoids [3]. Substitution with structurally related analogs introduces uncontrolled variables in both metabolic fate and target-organ pharmacology, compromising experimental reproducibility.

Scutellarin Comparative Performance Data for Scientific Procurement Decisions


Superior Ischemic Cardioprotection and Cerebroprotection Versus Breviscapine Mixture

In a direct head-to-head study in male Sprague-Dawley rats, scutellarin demonstrated superior dose-dependent protection against both myocardial infarction (MI) and focal cerebral ischemia compared to breviscapine, a crude extract mixture. Scutellarin at 15 and 50 mg/kg significantly reduced MI size, whereas breviscapine showed no significant MI reduction across the tested dose range of 5 to 50 mg/kg [1]. For focal cerebral ischemia, both agents reduced infarct volume, but scutellarin exhibited clear dose-dependency while breviscapine did not [1].

ischemic stroke myocardial infarction neuroprotection

Scutellarin Prodrug Solubility Enhancement for Formulation Development

Prodrug strategies demonstrate that chemical derivatization dramatically improves scutellarin solubility compared to the parent compound. The N,N-diethylglycolamide ester prodrug of scutellarin exhibited approximately 10-fold higher solubility in pH 4.0 buffer and approximately 35-fold higher solubility in water relative to unmodified scutellarin [1]. The apparent partition coefficient increased from −2.56 (scutellarin) to 1.48 (glycolamide ester), representing a substantial improvement in lipophilicity [1].

prodrug development solubility enhancement formulation

Exosome-Mediated Blood-Brain Barrier Penetration Enhancement

Scutellarin as a free drug exhibits poor intrinsic blood-brain barrier (BBB) penetration, a critical limitation for neurotherapeutic applications. However, when loaded into brain-derived exosomes via ultrasonication, BBB penetration was substantially enhanced. In an in vitro BBB model, exosome-loaded scutellarin achieved 41% penetration compared to 13.5% for free scutellarin, representing a 3-fold improvement [1]. The exosome formulation also demonstrated 98% uptake efficiency by microglia [1].

blood-brain barrier drug delivery exosome formulation

Low Cytochrome P450 Inhibition Risk for Combination Studies

In vitro screening of scutellarin against six major human cytochrome P450 (CYP) isoenzymes revealed negligible inhibitory effects, with almost all IC50 values exceeding 100 μM [1]. The only exception was CYP2C19, which showed an IC50 of 63.8 μM in human liver microsomes [1]. Scutellarin also demonstrated weak inhibitory effects on P-glycoprotein [1]. This inhibition profile contrasts with other flavonoids that exhibit more potent CYP inhibition at lower concentrations.

drug-drug interaction CYP450 inhibition polypharmacy

Distinct Radical Scavenging Profile Across Free Radical Species

Comparative radical-scavenging analysis revealed that scutellarin exhibits a distinctive activity profile compared to structurally related flavonoids including baicalin and baicalein. Scutellarin demonstrated strong peroxy radical scavenging (83.10 ± 4.42%), moderate superoxide radical scavenging (23.91 ± 3.48%), and relatively weak hydroxyl radical scavenging (14.51 ± 2.56%) [1]. In contrast, baicalin showed strong hydroxyl radical scavenging (41.06 ± 5.89%) but negligible superoxide radical scavenging (1.09 ± 0.26%) [1].

antioxidant assay radical scavenging structure-activity relationship

Optimal Research and Procurement Scenarios for Scutellarin Based on Differentiated Evidence


Ischemic Stroke and Myocardial Infarction Preclinical Models Requiring Dose-Dependent Efficacy

For preclinical studies of cerebral or cardiac ischemia where reproducible, dose-dependent pharmacological effects are required, scutellarin is the appropriate selection over breviscapine. Direct comparative data show scutellarin provides dose-dependent reduction in cerebral infarct volume (44.0% at 5 mg/kg, 40.7% at 15 mg/kg, and 33.3% at 50 mg/kg residual infarct volume versus 58.4% control) and significant myocardial infarction size reduction at 15 and 50 mg/kg, whereas breviscapine lacks dose-dependency and fails to significantly reduce MI size across the same dose range [1].

Prodrug and Novel Formulation Development for Poorly Soluble Flavonoids

Scutellarin serves as an ideal model compound for developing and benchmarking prodrug or formulation strategies aimed at overcoming solubility and bioavailability barriers for polar flavonoid glycosides. The parent compound's extremely low oral bioavailability (0.4% in beagle dogs) and poor aqueous solubility (0.16 mg/mL) are well-characterized [2]. Documented improvements with ester prodrugs—10-fold higher solubility in pH 4.0 buffer and 35-fold higher in water—provide validated comparator data for evaluating new delivery technologies [2].

Blood-Brain Barrier Drug Delivery Technology Validation

Scutellarin's well-quantified baseline BBB penetration rate (13.5% in vitro) makes it a validated reference compound for evaluating novel CNS delivery systems. The 3-fold enhancement achieved with exosome-mediated delivery (41% penetration) provides a benchmark against which new BBB-penetrating technologies can be assessed [3]. This established baseline-response relationship enables rigorous comparative evaluation of nanoparticle, liposomal, or other carrier systems designed for CNS-targeted flavonoid delivery.

Combination Therapy Studies Requiring Minimal CYP-Mediated Drug-Drug Interaction Confounds

For in vivo studies involving co-administration with other pharmacological agents, scutellarin offers a distinct advantage due to its negligible inhibition of major CYP450 isoenzymes. With IC50 values exceeding 100 μM for CYP1A2, CYP2C8, CYP2C9, CYP2D6, and CYP3A4 [4], scutellarin minimizes the risk of pharmacokinetic interactions that could confound interpretation of combination therapy effects. This property is particularly valuable in polypharmacy models or when studying scutellarin as an adjunct to established therapeutic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scutellarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.